4-(methoxymethyl)-6-methyl-2-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}pyridine-3-carbonitrile
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Overview
Description
4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a naphthalene moiety, and various functional groups
Preparation Methods
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the naphthalene moiety, and the addition of various functional groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Naphthalene Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the naphthalene group to the pyridine ring.
Addition of Functional Groups: Various functional groups can be introduced through substitution reactions, using reagents like alkyl halides or hydrazine derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others. Common reagents for these reactions include alkyl halides and hydrazine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:
4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(PHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE: This compound has a phenyl group instead of a naphthalene moiety.
4-(METHOXYMETHYL)-6-METHYL-2-[(2E)-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE-3-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of a carbonitrile group.
Properties
Molecular Formula |
C27H24N4O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-[(2E)-2-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H24N4O2/c1-19-13-23(17-32-2)26(15-28)27(30-19)31-29-16-20-7-5-11-24(14-20)33-18-22-10-6-9-21-8-3-4-12-25(21)22/h3-14,16H,17-18H2,1-2H3,(H,30,31)/b29-16+ |
InChI Key |
NBHYDOIPYNPOQZ-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC4=CC=CC=C43)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC(=CC=C2)OCC3=CC=CC4=CC=CC=C43)C#N)COC |
Origin of Product |
United States |
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